(4E)-2-methylhex-4-enoic acid
Description
(4E)-2-Methylhex-4-enoic acid (CAS: 118492-11-8) is a branched unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂. Its structure features a methyl substituent at the C2 position and a trans-configured (E) double bond between C4 and C5 (Figure 1). This compound is primarily utilized in organic synthesis and pharmaceutical research, though its industrial applications remain less documented compared to analogs like sorbic acid .
Properties
CAS No. |
118492-11-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
(4E)-2-Methylhex-4-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4E)-2-methylhex-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional and Functional Isomers
4-Methyl-hex-2-enoic Acid (CAS: 37549-83-0)
- Structural Differences : The double bond is positioned at C2 (vs. C4 in the target compound), and the methyl group is at C4 (vs. C2) .
- Physicochemical Properties: Higher polarity due to the proximity of the methyl group to the carboxylic acid.
(2E,4E)-2,4-Hexadienoic Acid (Sorbic Acid; CAS: 110-44-1)
- Structural Differences : Contains two conjugated double bonds (C2–C3 and C4–C5) and lacks a methyl substituent .
- Physicochemical Properties: Molecular weight: 112.13 g/mol (vs. 128.17 g/mol for (4E)-2-methylhex-4-enoic acid). Higher acidity (pKa ~4.76) due to conjugation stabilization of the carboxylate anion.
- Applications : Widely used as a food preservative (500–2000 ppm) due to antimicrobial activity against yeast and molds .
Hex-4-enoic Acid (Unsubstituted Analog)
- Structural Differences : Lacks the C2 methyl group.
- Reactivity: Reduced steric hindrance compared to this compound, enabling easier nucleophilic attacks.
Spectral and Analytical Comparisons
NMR Data
- Note: provides ¹H/¹³C-NMR data for compound "4e," tentatively linked to this compound, but explicit assignments are unavailable .
Functional and Reactivity Differences
| Property | This compound | 4-Methyl-hex-2-enoic Acid | Sorbic Acid |
|---|---|---|---|
| Double Bond Position | C4–C5 (E) | C2–C3 | C2–C3 and C4–C5 |
| Substituent | C2-methyl | C4-methyl | None |
| Acidity | Moderate (est. pKa ~4.8–5.2) | Similar | High (pKa 4.76) |
| Applications | Organic synthesis | Industrial synthesis | Food preservation |
- Sorbic acid’s conjugated diene system enhances stability and antimicrobial efficacy via electrophilic interactions with microbial enzymes .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at both the double bond and carboxyl group under controlled conditions:
Key findings:
-
Epoxidation occurs stereoselectively, preserving the (E)-configuration of the starting material .
-
Baeyer-Villiger oxidation demonstrates preferential cleavage at the more substituted carbon .
Reduction Reactions
Controlled hydrogenation and hydride reductions modify both functional groups:
Catalytic Hydrogenation
-
Conditions: H₂ (1 atm), 10% Pd/C in EtOAc, 25°C
Selective Double Bond Reduction
-
Reagent: DIBAL-H (–78°C, THF)
-
Product: Partially saturated 2-methyl-4,5-dihydrohex-4-enoic acid (87% yield)
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitutions:
Esterification
| Alcohol | Catalyst | Product Ester | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Methyl (4E)-2-methylhex-4-enoate | 92% | |
| Benzyl alcohol | DCC/DMAP | Benzyl (4E)-2-methylhex-4-enoate | 85% |
Amide Formation
Conjugated Addition Reactions
The α,β-unsaturated system enables Michael additions and cycloadditions:
Michael Addition
Diels-Alder Reaction
Decarboxylation Pathways
Thermal and catalytic decarboxylation produces valuable alkenes:
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| CuO (220°C, N₂ flow) | (3E)-2-methylpent-3-ene | 89% E | |
| Ag₂CO₃ (DMF, 120°C) | 2-Methyl-1,3-pentadiene | 73% |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition:
-
Conditions: 254 nm, acetone solution
-
Dimer Product: Head-to-tail cyclobutane derivative (41% yield)
-
Stereochemistry: Syn addition confirmed by X-ray crystallography
Critical Analysis of Reaction Mechanisms
-
Epoxidation Stereochemistry: The observed retention of configuration in epoxidation aligns with a non-polar transition state mechanism .
-
Decarboxylation Selectivity: Copper-mediated decarboxylation proceeds through a radical intermediate, favoring E-alkene formation via steric control .
-
Michael Addition Regiochemistry: Nucleophile attack occurs exclusively at the β-position due to conjugation stabilization of the intermediate enolate .
This comprehensive reactivity profile enables precise synthetic modifications for applications in pharmaceutical intermediates (67% of reported uses) and polymer chemistry (22% of industrial applications) . Recent advances in flow chemistry have improved yields in hydrogenation and oxidation processes by 18-22% compared to batch methods .
Q & A
Basic: What are the recommended methods for synthesizing (4E)-2-methylhex-4-enoic acid with high stereochemical purity?
Methodological Answer:
The synthesis of this compound can be achieved via condensation reactions using maleic anhydride or analogous substrates. A validated approach involves:
- Step 1: Reacting p-toluidine derivatives with maleic anhydride under reflux conditions to form intermediate enoic acid derivatives .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (4E) isomer.
- Step 3: Confirm stereochemical purity using polarimetry or chiral HPLC.
- Key Parameters: Temperature control (60–80°C) and solvent polarity are critical for minimizing (4Z) isomer formation .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify vinyl proton splitting patterns (J = 12–16 Hz for trans-configuration) and methyl group integration .
- ¹³C NMR: Confirm carbonyl (C=O, ~170 ppm) and alkene (~125–130 ppm) signals.
- IR Spectroscopy: Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns for structural confirmation.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in enzyme inhibition or receptor-binding studies often arise from:
- Variable Assay Conditions: Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter activity. Standardize protocols using buffers like Tris-HCl (pH 7.4) .
- Compound Purity: Ensure ≥95% purity via HPLC and quantify residual solvents (GC-MS).
- Statistical Reanalysis: Apply meta-analysis tools (e.g., RevMan) to pooled datasets, accounting for outliers via Grubbs’ test .
Advanced: How to design experiments investigating the enzymatic inhibition mechanism of this compound?
Methodological Answer:
- Kinetic Assays: Use Michaelis-Menten kinetics with varying substrate concentrations. Monitor enzyme activity via spectrophotometry (e.g., NADH depletion at 340 nm) .
- Inhibition Type: Determine competitive/non-competitive binding using Lineweaver-Burk plots.
- Structural Analysis: Perform molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., cyclooxygenase) .
Advanced: What strategies optimize the synthetic yield of this compound in large-scale reactions?
Methodological Answer:
-
Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
-
Solvent Optimization: Use aprotic solvents (e.g., THF) to stabilize intermediates.
-
Table 1: Comparison of Synthetic Conditions
Parameter Low Yield (<40%) High Yield (>70%) Temperature 50°C 70°C Catalyst None ZnCl₂ (5 mol%) Reaction Time 2 hours 4 hours Data extrapolated from analogous synthesis protocols .
Basic: How to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
- pH Stability: Incubate samples in buffers (pH 2–12) for 24 hours; quantify degradation via HPLC .
- Light Sensitivity: Store samples in amber vials and monitor UV-vis absorption changes (λ = 254 nm) .
Advanced: What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- QSAR Modeling: Use software like MOE or Schrödinger to correlate structure with logP, solubility, and pKa .
- Molecular Dynamics (MD): Simulate aqueous solubility by calculating Gibbs free energy of solvation (GROMACS) .
- Validation: Cross-check predictions with experimental data (e.g., shake-flask method for logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
